molecular formula C13H10ClNO2 B1273713 (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone CAS No. 62492-58-4

(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone

Cat. No. B1273713
CAS RN: 62492-58-4
M. Wt: 247.67 g/mol
InChI Key: QNYBTFDZVVAFOA-UHFFFAOYSA-N
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Description

The compound "(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone" is a chemical entity that can be associated with various research studies focusing on the synthesis and characterization of similar organic compounds. Although the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including acetylation, methylation, and specific rearrangements such as the Fries rearrangement, as seen in the synthesis of 4-Choloro-2-hydroxyacetophenone . Additionally, the synthesis of Schiff base derivatives as described in the first paper involves the formation of a compound through the reaction of an amine with a carbonyl group, which could be a relevant method for synthesizing "(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone" .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as NMR, single-crystal X-ray diffraction, and density functional theory (DFT) geometry optimization . These methods provide detailed information about the atomic arrangement and electronic structure, which are crucial for understanding the properties and reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from studies on their interactions with other chemicals. For instance, the synthesis of an Fe (III) complex with an azo dye derived from a related compound indicates the potential for complex formation and the ability to participate in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various spectroscopic techniques, including IR, UV-Visible, and Mossbauer spectral studies, as well as thermal analysis and magnetic susceptibility measurements . These properties are essential for understanding the behavior of the compound under different conditions and for predicting its potential applications.

Scientific Research Applications

Synthesis and Characterization

  • Novel compounds like (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(thiophene-2-yl)methanone, synthesized and characterized through various methods, including UV, IR, NMR, and mass spectrometry, are structurally optimized using density functional theory calculations (Shahana & Yardily, 2020).

Docking Studies and Antibacterial Activity

  • Molecular docking studies help understand the antibacterial activity of compounds like (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(thiophene-2-yl)methanone, offering insights into their potential medical applications (Shahana & Yardily, 2020).

Structural Analysis

  • The crystal and molecular structures of derivatives, such as 2-aminothiophene derivatives, provide valuable insights into their potential use in enhancing human A1 adenosine receptor activity, highlighting the significance of intramolecular hydrogen bonds in their molecular conformation (Kubicki et al., 2012).

Antimicrobial and Anticancer Agents

  • Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives synthesized from compounds like (4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl)(3,5-dimethyl-1H-pyrazol-1-yl)-methanone show potential as antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Neuroprotective Agents

  • The synthesis and evaluation of arylisoxazole-phenylpiperazine derivatives, such as 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanone, reveal their potential as selective acetylcholinesterase inhibitors, offering insights into their use as neuroprotective agents (Saeedi et al., 2019).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

(2-amino-5-chlorophenyl)-(3-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-9-4-5-12(15)11(7-9)13(17)8-2-1-3-10(16)6-8/h1-7,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYBTFDZVVAFOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383485
Record name (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone

CAS RN

62492-58-4
Record name (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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